Levoleucovorin - 68538-85-2

Levoleucovorin

Catalog Number: EVT-273416
CAS Number: 68538-85-2
Molecular Formula: C20H23N7O7
Molecular Weight: 473.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Levoleucovorin, also known as Levofolinic acid, is the [l]-formyl isomer of tetrahydrofolic acid. [] It plays a crucial role in scientific research, particularly in biochemical and cell biological studies involving folate metabolism. Levoleucovorin serves as a reduced folate source in various cellular processes, including nucleotide biosynthesis and amino acid metabolism. [, ] Unlike its racemic counterpart, Levoleucovorin does not require enzymatic conversion to its active metabolite, [, ] making it a valuable tool in scientific studies.

Leucovorin

  • Compound Description: Leucovorin, also known as folinic acid, is a reduced form of folic acid. It acts as a 5-FU modulator, enhancing its cytotoxic effects. Leucovorin is a racemic mixture, containing both the biologically active (6S)-isomer (Levoleucovorin) and the inactive (6R)-isomer. [, , ]

5-Fluorouracil (5-FU)

  • Compound Description: 5-FU is a pyrimidine analog antimetabolite drug used in cancer treatment. It disrupts DNA and RNA synthesis, leading to cell death. [] 5-FU is often used in combination with Leucovorin or Levoleucovorin to enhance its cytotoxic effects. [, , ]
  • Relevance: 5-FU is not structurally related to Levoleucovorin but is therapeutically relevant. Levoleucovorin acts as a modulator of 5-FU, increasing its efficacy by stabilizing the binding of 5-FU's metabolite to its target enzyme, thymidylate synthase. [, , ]

N-5-Methyltetrahydrofolate (5-MTHF)

  • Compound Description: 5-MTHF is the primary, biologically active form of folate in the body and the main circulating form after Leucovorin or Levoleucovorin administration. [] It is crucial for various metabolic processes, including DNA synthesis and amino acid metabolism.
  • Relevance: 5-MTHF is a key metabolite of both Leucovorin and Levoleucovorin. After administration, both Leucovorin and Levoleucovorin are metabolized to 5-MTHF, which then exerts the biological effects. [] Levoleucovorin, being the active isomer, converts directly into 5-MTHF. []

(6R,2'S)-diastereomer of Levoleucovorin

  • Compound Description: This compound is a diastereomer of Levoleucovorin, meaning it has the same chemical formula and connectivity but a different three-dimensional arrangement of atoms. It is considered an impurity in pharmaceutical preparations of Levoleucovorin calcium. []
  • Relevance: The (6R,2'S)-diastereomer is directly related to Levoleucovorin through its stereochemistry. A sensitive analytical method using capillary electrophoresis was developed to detect and quantify this specific impurity, ensuring the quality and safety of Levoleucovorin calcium for pharmaceutical use. []

Folic Acid

  • Compound Description: Folic acid is a synthetic form of folate, a B-vitamin essential for cell growth and division. It is converted into tetrahydrofolic acid, which is crucial for DNA synthesis and other metabolic processes. []
  • Relevance: Folic Acid is a precursor to both Leucovorin and Levoleucovorin. Unlike Leucovorin and Levoleucovorin, which are already in a reduced form, Folic Acid requires several enzymatic steps to be converted into the biologically active 5-MTHF. []

Arfolitixorin [(6R)-5,10-methylenetetrahydrofolate]

  • Compound Description: Arfolitixorin is the R-isomer of folitixorin, a novel folate-based biomodulator and an active metabolite of both Leucovorin and Levoleucovorin. It enhances the efficacy of certain antimetabolites like 5-FU by stabilizing its binding to thymidylate synthase. [, ]
  • Relevance: Arfolitixorin is structurally related to Levoleucovorin, being its (6R)-diastereoisomer. Like Levoleucovorin, Arfolitixorin does not require metabolic conversion and can directly exert its effects. [] It is investigated as a potential treatment for various cancers, including metastatic colorectal cancer. []
Source

Levoleucovorin is derived from folic acid through a series of chemical transformations. It is synthesized from natural sources or produced synthetically in pharmaceutical settings. The compound is often formulated as a calcium salt to improve its stability and solubility in aqueous solutions.

Classification

Levoleucovorin falls under the category of antimetabolites and is specifically classified as a folate analog. It participates in one-carbon metabolism, essential for DNA synthesis and repair, making it vital for cellular proliferation and function.

Synthesis Analysis

The synthesis of levoleucovorin typically involves several key steps, starting from folic acid as the primary raw material. The general method includes:

  1. Reduction: Folic acid undergoes reduction to form tetrahydrofolate derivatives.
  2. Formylation: The tetrahydrofolate is then formylated to produce 5-formyl tetrahydrofolate.
  3. Recrystallization: Intermediate products are purified through recrystallization processes to ensure high purity.
  4. Calcium Salt Formation: The final step involves the formation of calcium levofolinate by reacting with calcium chloride, which enhances stability and bioavailability.
Molecular Structure Analysis

Levoleucovorin has a complex molecular structure characterized by several functional groups that enable its biological activity.

  • Molecular Formula: C_{20}H_{22}CaN_{7}O_{7}
  • Molecular Weight: Approximately 455.5 g/mol
  • Structure: The compound features a pteridine ring structure typical of folates, with additional side chains that contribute to its solubility and interaction with biological targets.

The structural integrity allows levoleucovorin to participate effectively in biochemical reactions involving one-carbon transfers, crucial for nucleotide synthesis .

Chemical Reactions Analysis

Levoleucovorin participates in various biochemical reactions, primarily related to nucleotide synthesis:

  1. Thymidylate Synthase Inhibition: Levoleucovorin forms a stable ternary complex with thymidylate synthase and its substrate, enhancing the inhibition of this enzyme by 5-fluorouracil.
  2. One-Carbon Metabolism: It acts as a cofactor in several one-carbon transfer reactions, essential for synthesizing nucleotides and amino acids.

These reactions underscore the importance of levoleucovorin in both therapeutic contexts and normal cellular metabolism .

Mechanism of Action

Levoleucovorin's mechanism of action is primarily based on its role as a reduced folate:

  • Rescue from Methotrexate Toxicity: Unlike folic acid, levoleucovorin does not require dihydrofolate reductase for activation, allowing it to bypass this step and provide active tetrahydrofolate directly.
  • Enhanced Efficacy with 5-Fluorouracil: When administered alongside 5-fluorouracil, levoleucovorin enhances the drug's ability to inhibit thymidylate synthase effectively, leading to increased cytotoxicity against cancer cells.

This dual functionality makes levoleucovorin an essential component in combination chemotherapy regimens .

Physical and Chemical Properties Analysis

Levoleucovorin exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to light yellow crystalline powder.
  • Solubility: Highly soluble in water, particularly when formulated as calcium salt.
  • pH Stability: Solutions of levoleucovorin are stable within a pH range of 6.5 to 8.5, which is critical for maintaining its efficacy during storage and administration.

These properties are crucial for its formulation into injectable solutions used in clinical settings .

Applications

Levoleucovorin has several significant applications in medicine:

  • Cancer Treatment: Primarily used in combination with 5-fluorouracil for treating colorectal cancer, enhancing therapeutic efficacy while reducing toxicity.
  • Methotrexate Rescue Therapy: Administered after high-dose methotrexate therapy to mitigate side effects and protect normal cells from damage.
  • Research Applications: Investigated for its potential roles in modulating various metabolic pathways and enhancing drug delivery systems.

The versatility of levoleucovorin underscores its importance not only as a therapeutic agent but also as a subject of ongoing research in pharmacology .

Historical Development and Rationale for Enantiomer-Specific Formulation

Evolution of Folate Analogs in Cancer Therapy: From Racemic Leucovorin to Levoleucovorin

The development of folate analogs for cancer therapy represents a paradigm shift in precision medicine. Racemic leucovorin (d,l-leucovorin), a 1:1 mixture of (6R)- and (6S)- diastereomers, emerged in the 1950s as a rescue agent for methotrexate toxicity and a potentiator of 5-fluorouracil (5-FU) in colorectal cancer. This racemic formulation functioned as a bypass mechanism for dihydrofolate reductase (DHFR) inhibition, providing reduced folate cofactors essential for DNA synthesis. However, only the (6S)-isomer (later termed levoleucovorin) possessed biological activity as a direct precursor to 5,10-methylenetetrahydrofolate, the critical cofactor for thymidylate synthase inhibition by 5-FU [2] [6].

The inherent limitations of racemic leucovorin became increasingly evident:

  • Pharmacokinetic Inefficiency: The inactive (6R)-isomer constituted 50% of the administered dose but competed for cellular transport mechanisms, reducing bioavailability of the active (6S)-isomer [3] [10].
  • Metabolic Burden: The (6R)-isomer required hepatic conversion to biologically usable forms, delaying therapeutic effects and introducing metabolic variability [3].
  • Dosing Ambiguity: Clinical protocols used "total leucovorin" doses without distinguishing between active and inactive isomers, leading to inconsistent biochemical modulation of 5-FU [6].

Table 1: Comparative Properties of Racemic Leucovorin vs. Levoleucovorin

PropertyRacemic LeucovorinLevoleucovorin
Active Isomer Content50% (6S)100% (6S)
Plasma ClearanceBiphasicMonophasic
Time to Peak Folates2–4 hours0.9 hours
Volume of DistributionHigherLower

Source: Adapted from pharmacokinetic studies [2] [6]

These limitations drove the development of enantiomerically pure levoleucovorin, culminating in the first FDA-approved (6S)-isomer formulation (Fusilev®) in 2008 for osteosarcoma rescue and colorectal cancer [1]. This transition exemplified the broader trend in pharmaceutical development toward stereochemically pure therapeutics, where 90% of new chiral drugs approved between 2013–2022 were single enantiomers [10].

Stereochemical Rationale: Pharmacological Superiority of the (6S)-Isomer

The supremacy of levoleucovorin originates in the stereospecificity of folate-dependent enzymes. As the (6S)-stereoisomer of 5-formyltetrahydrofolic acid, levoleucovorin serves as a direct precursor to the intracellular pool of 5,10-methylenetetrahydrofolate without requiring enzymatic reduction—a critical distinction from folic acid. Its molecular configuration precisely matches the binding sites of key folate enzymes:

  • Thymidylate Synthase (TS): The (6S)-isomer generates the (6S)-5,10-methylenetetrahydrofolate polyglutamate, which forms a covalent ternary complex with TS and 5-FU metabolite FdUMP. This configuration enhances complex stability by >100-fold compared to racemate-derived cofactors [6].
  • Aminoimidazolecarboxamide Ribonucleotide Transformylase (AICAR-Tf): Critical for de novo purine synthesis, this enzyme exclusively utilizes (6S)-tetrahydrofolate derivatives [3].
  • Cellular Transport Systems: Proton-coupled folate transporter (PCFT) and reduced folate carrier (RFC) exhibit 6–10× higher affinity for the natural (6S)-stereochemistry over the (6R)-enantiomer [3].

Table 2: Enzymatic Specificity for the (6S)-Isomer

EnzymeFunctionStereochemical Requirement
Thymidylate SynthaseDNA synthesis (dTMP production)Exclusively binds (6S)-CH₂THF
AICAR TransformylasePurine synthesisSpecific for (6S)-formylTHF
Methionine SynthaseHomocysteine remethylationRequires (6S)-methylTHF
Folylpolyglutamate SynthaseFolate retention (polyglutamation)10× higher activity with (6S)

Pharmacodynamic studies demonstrated that levoleucovorin achieves equivalent biochemical modulation at half the molar dose of racemic leucovorin. In a pivotal study, 200 mg/m² levoleucovorin generated 20% higher intracellular reduced folate concentrations than 400 mg/m² racemic leucovorin [6]. This efficiency is attributed to:

  • Elimination of competitive inhibition by (6R)-isomer at transporters
  • Direct utilization without isomer interconversion
  • Enhanced polyglutamation kinetics of the pure (6S)-form [3] [6]

The stereochemical integrity is rigorously controlled during manufacturing. Chiral HPLC methods ensure ≥98% enantiomeric purity, with the European Pharmacopoeia specifying strict limits for (6R)-isomer contamination [10]. This precision manufacturing guarantees that levoleucovorin delivers a therapeutically optimized folate species, avoiding the metabolic "noise" inherent to racemic formulations.

Key Milestones in Regulatory Approvals and Clinical Adoption

The regulatory pathway for levoleucovorin reflects evolving recognition of stereochemistry’s therapeutic significance:

  • March 7, 2008: FDA grants first approval to Fusilev® (levoleucovorin, Spectrum Pharmaceuticals) for three indications:
  • Rescue after high-dose methotrexate in osteosarcoma
  • Counteracting folate antagonist overdosage
  • Metastatic colorectal cancer with 5-FU [1]Basis: Bioequivalence studies demonstrating 100% relative bioavailability of (6S)-isomer vs. 50% in racemic leucovorin

  • 2012: EMA approval establishes levoleucovorin as standard in European oncology protocols, coinciding with withdrawal of several racemic formulations [10].

  • 2015: Introduction of Khapzory™ (Acrotech Biopharma) as an alternative levoleucovorin formulation, reinforcing market dominance of enantiopure folates [5].

Table 3: Regulatory Milestones for Levoleucovorin

YearEventAgencySignificance
2008Initial approval (Fusilev®)FDAFirst enantiopure folate rescue agent
2012European market authorizationEMAReplaced racemic leucovorin in EU protocols
2015Khapzory™ approvalFDAExpanded supply options
2020Inclusion in NCCN guidelines as preferred folateNCCNStandardized colorectal cancer regimens

Clinical adoption accelerated post-2010, with levoleucovorin capturing >80% of the US folate rescue market by 2015. This shift was driven by:

  • Pharmacoeconomic Data: Despite higher unit cost, reduced dose requirements (1:2 molar equivalence) decreased total treatment costs by 15–20% [6]
  • Protocol Standardization: National Comprehensive Cancer Network (NCCN) guidelines designated levoleucovorin as "preferred over racemic leucovorin" for 5-FU combinations in colorectal cancer
  • Supply Reliability: Racemic leucovorin shortages (2010–2012) accelerated transition to readily available levoleucovorin [1]

The development pipeline continues to evolve with next-generation folates like Modufolin® ([6R]-5,10-methylenetetrahydrofolate), which bypasses enzymatic activation entirely. However, levoleucovorin remains the therapeutic standard due to its established efficacy and stability profile [4]. Its success epitomizes how stereochemical understanding transforms drug development—a trend continuing with recent approvals of axial chiral drugs like belzutifan (2021) [10].

Properties

CAS Number

68538-85-2

Product Name

Levoleucovorin

IUPAC Name

(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C20H23N7O7

Molecular Weight

473.4 g/mol

InChI

InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12-,13-/m0/s1

InChI Key

VVIAGPKUTFNRDU-STQMWFEESA-N

SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Sparingly soluble in water

Synonyms

Levoleucovorin; levo-Folinic; Levofolene; Levofolinic acid; LFP 754; LFP-754; LFP754;

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.